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Introduction
2-Aminobenzhydrol, also known as (2-aminophenyl)(phenyl)methanol, is a versatile organic

compound that serves as a valuable building block in synthetic and medicinal chemistry. Its

structure, featuring a secondary alcohol adjacent to an aniline moiety, provides two reactive

centers for a variety of chemical transformations. While it is a useful molecule in its own right,

its primary significance often lies in its relationship with its oxidized form, 2-

aminobenzophenone. This ketone is a crucial precursor for the synthesis of a wide array of

heterocyclic scaffolds that form the core of numerous psychoactive and therapeutic drugs, most

notably benzodiazepines, quinazolines, and acridones.[1]

This technical guide provides a comprehensive overview of the physicochemical properties of

2-Aminobenzhydrol, its synthesis and key reactions, and its application in the construction of

pharmaceutically relevant molecules. Detailed experimental protocols, quantitative data, and

mechanistic diagrams are presented to support research and development efforts in this area.

Physicochemical Properties of 2-Aminobenzhydrol
The fundamental properties of 2-Aminobenzhydrol are summarized below, providing essential

data for its handling, characterization, and use in synthesis.
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Property Value Reference(s)

IUPAC Name
(2-Aminophenyl)

(phenyl)methanol
[2]

Synonyms 2-Aminobenzhydrol [2]

CAS Number 13209-38-6 [3]

Molecular Formula C₁₃H₁₃NO [3]

Molecular Weight 199.25 g/mol [3]

Appearance Solid [2]

Melting Point 113-118 °C [2]

Storage Temperature 2-8°C [2]

SMILES String Nc1ccccc1C(O)c2ccccc2 [2]

InChI Key
NAWYZLGDGZTAPN-

UHFFFAOYSA-N
[2]

Core Synthetic Pathways and Transformations
2-Aminobenzhydrol is central to a synthetic workflow that connects it to its more widely used

oxidized form, 2-aminobenzophenone, which is then used to build complex heterocyclic

systems. The interconversion between the alcohol and ketone serves as a key strategic step in

multi-step syntheses.
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Synthetic Utility of 2-Aminobenzhydrol
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Synthetic workflow for 2-Aminobenzhydrol and its derivatives.

Experimental Protocols: Core Transformations
1. Synthesis of 2-Aminobenzhydrol via Reduction

A standard method for synthesizing 2-Aminobenzhydrol is the reduction of the corresponding

ketone, 2-aminobenzophenone. Sodium borohydride (NaBH₄) is a common and mild reducing

agent suitable for this transformation.

Objective: To reduce the ketone functional group of 2-aminobenzophenone to a secondary

alcohol.

Materials:

2-Aminobenzophenone

Methanol (MeOH) or Ethanol (EtOH)

Sodium borohydride (NaBH₄)
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Water (H₂O)

Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

Dissolve 2-aminobenzophenone (1.0 equiv) in methanol in a round-bottom flask equipped

with a magnetic stirrer.

Cool the solution to 0 °C in an ice bath.

Slowly add sodium borohydride (1.1-1.5 equiv) portion-wise to the stirred solution,

maintaining the temperature at 0 °C.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for 1-2 hours.

Monitor the reaction progress using Thin Layer Chromatography (TLC).

Once the reaction is complete, carefully quench the reaction by the slow addition of water.

Remove the methanol under reduced pressure.

Extract the aqueous residue with dichloromethane or ethyl acetate (3x).

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

Filter the drying agent and concentrate the solvent in vacuo to yield crude 2-
Aminobenzhydrol, which can be purified by recrystallization or column chromatography.

2. Oxidation of 2-Aminobenzhydrol to 2-Aminobenzophenone

The reverse reaction, the oxidation of the secondary alcohol back to the ketone, is a key step

for preparing precursors for heterocyclic synthesis. Manganese dioxide (MnO₂) is a common

chemoselective agent for oxidizing benzylic alcohols.

Objective: To selectively oxidize the secondary alcohol of 2-Aminobenzhydrol to a ketone.
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Materials:

2-Aminobenzhydrol

Activated Manganese Dioxide (MnO₂)

Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)

Celite or filter aid

Procedure:

Suspend 2-Aminobenzhydrol (1.0 equiv) in dichloromethane in a round-bottom flask.

Add activated manganese dioxide (5-10 equiv) to the suspension.

Stir the mixture vigorously at room temperature. The reaction is typically complete within a

few hours to 24 hours.

Monitor the reaction progress by TLC.

Upon completion, filter the reaction mixture through a pad of Celite to remove the

manganese salts.

Wash the filter pad thoroughly with dichloromethane.

Combine the filtrates and remove the solvent under reduced pressure to afford 2-

aminobenzophenone. The product is often pure enough for subsequent steps, but can be

purified by chromatography if necessary.

Application in the Synthesis of Pharmaceutical
Scaffolds
The true value of the 2-aminobenzhydrol/benzophenone system lies in its utility for

constructing complex heterocyclic molecules with significant biological activity.

Synthesis of Benzodiazepines
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2-Aminobenzophenones are the quintessential starting materials for 1,4-benzodiazepines, a

class of drugs widely used for their anxiolytic, sedative, and anticonvulsant properties.[1][4] The

synthesis of Diazepam is a classic example.

Experimental Protocol: Synthesis of 2-Chloroacetamido-5-chlorobenzophenone (Diazepam

Intermediate).[5]

Objective: To perform N-acylation on a 2-aminobenzophenone derivative as the first step

towards the benzodiazepine core.

Materials:

2-Amino-5-chlorobenzophenone (1.0 equiv)

Toluene

Chloroacetyl chloride (1.1 equiv)

Procedure:

Dissolve 2-amino-5-chlorobenzophenone (e.g., 2.31 g) in toluene (20 mL) in a reaction

vessel and cool to 5-10 °C.

Prepare a solution of chloroacetyl chloride (e.g., 0.85 mL) in toluene (2 mL).

Add the chloroacetyl chloride solution dropwise to the cooled 2-amino-5-

chlorobenzophenone solution.[6]

Stir the reaction mixture at room temperature for 3-4 hours.

Monitor reaction completion by TLC.

Evaporate the solvent under reduced pressure.

Purify the crude product by stirring with ethanol (10 mL) at room temperature for 20 hours,

followed by filtration and drying.[5] This intermediate is then treated with an ammonia

source (e.g., hexamine or ammonia) to facilitate cyclization into the diazepam scaffold.[5]
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Precursor Reagents Conditions Product Yield
Reference(s
)

2-Amino-5-

chlorobenzop

henone

1.

Chloroacetyl

chloride 2.

Hexamine,

NH₄Cl

Microwave,

MeOH:H₂O

7-chloro-5-

phenyl-1,3-

dihydro-2H-

1,4-

benzodiazepi

n-2-one

~90% [5]

2-

(Methylamino

)-5-

chlorobenzop

henone

1.

Bromoacetyl

chloride 2.

NH₄OH/NH₄B

r

Flow, 0-60°C,

ACN/H₂O
Diazepam 96% [7]

Synthesis of Acridones
Acridone derivatives are known for their ability to intercalate DNA and exhibit anticancer and

antiviral properties. Their synthesis can be achieved via intramolecular cyclization of N-

phenylanthranilic acid, which can be prepared from precursors related to the

aminobenzophenone scaffold.[8]

Experimental Protocol: Synthesis of Acridone.[8]

Objective: To perform an intramolecular cyclodehydration to form the tricyclic acridone core.

Materials:

N-phenylanthranilic acid

Concentrated Sulfuric Acid (H₂SO₄)

Sodium carbonate (Na₂CO₃)

Water

Procedure:
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Add N-phenylanthranilic acid (e.g., 50 g) to concentrated sulfuric acid (175 g) in a beaker.

Heat the mixture in an oil bath at 100-105 °C for 4 hours.

Cool the reaction mixture and pour it cautiously into a stirred mixture of water (2 L) and ice

(1 kg).

Allow the precipitate to settle, decant the supernatant, and collect the solid by suction

filtration.

Boil the moist solid in a solution of sodium carbonate (30 g) in water (400 mL) for 5

minutes to neutralize residual acid.

Collect the solid by suction, wash thoroughly with water, and dry to yield crude acridone.

Precursor
Reagents /
Catalyst

Conditions Product Yield
Reference(s
)

N-

phenylanthra

nilic acid

H₂SO₄
100-105 °C,

4h
Acridone 71-75% [8]

Diaryl-amines
Co₂(CO)₈,

Pd(OAc)₂

Dual C-H

Carbonylation
Acridones Good [9]

Biological Significance: Mechanism of
Benzodiazepine Action
Derivatives synthesized from the 2-aminobenzophenone core often target the central nervous

system. Benzodiazepines famously act as positive allosteric modulators (PAMs) of the GABA-A

receptor, the primary inhibitory neurotransmitter receptor in the brain.[10]
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Mechanism of Benzodiazepine Action on GABA-A Receptor
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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